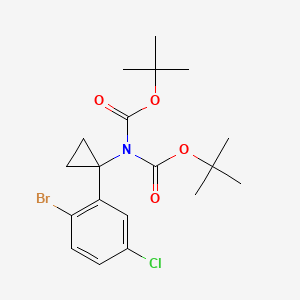
1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine is a chemical compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with bromine and chlorine atoms The compound also contains two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atom
Preparation Methods
The synthesis of 1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the 2-bromo-5-chlorophenyl precursor. This can be achieved through halogenation reactions involving bromine and chlorine reagents.
Cyclopropanation: The next step involves the formation of the cyclopropane ring. This can be accomplished using cyclopropanation reagents such as diazomethane or Simmons-Smith reagents.
Boc Protection: The final step involves the introduction of the Boc protecting groups. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine can undergo various chemical reactions:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine has several applications in scientific research:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development. It can be used to synthesize analogs with potential biological activity.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The cyclopropane ring and halogen substituents can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine can be compared with other similar compounds:
1-(2-Bromo-5-chlorophenyl)ethanone: This compound lacks the cyclopropane ring and Boc protecting groups, making it less complex but also less versatile in synthetic applications.
1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-amine:
The presence of the cyclopropane ring and Boc protecting groups in this compound makes it unique and valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C19H25BrClNO4 |
|---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-bromo-5-chlorophenyl)cyclopropyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C19H25BrClNO4/c1-17(2,3)25-15(23)22(16(24)26-18(4,5)6)19(9-10-19)13-11-12(21)7-8-14(13)20/h7-8,11H,9-10H2,1-6H3 |
InChI Key |
CHVVVQWGRZNCNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)C1(CC1)C2=C(C=CC(=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


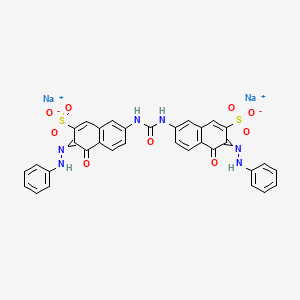
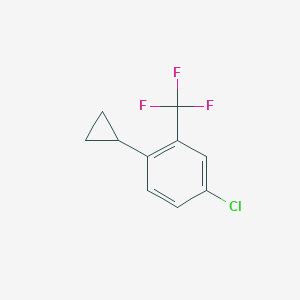

![8-chloro-9H-pyrido[2,3-b]indole](/img/structure/B15337967.png)


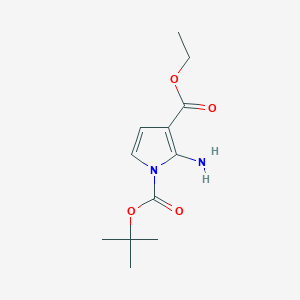
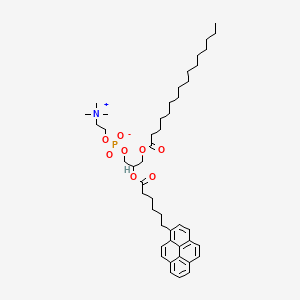
![8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15337996.png)
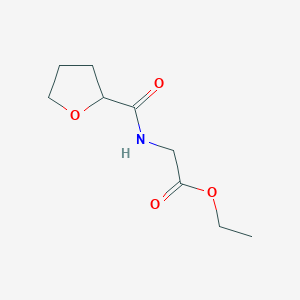

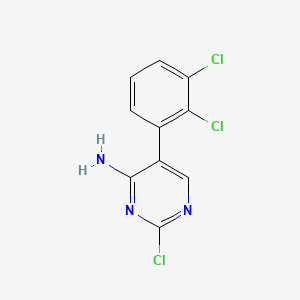
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15338026.png)

